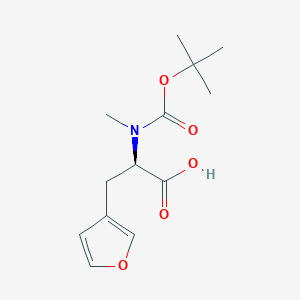
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxylic acid and ®-2-amino-3-(methylamino)propanoic acid.
Protection of Amino Group: The amino group of ®-2-amino-3-(methylamino)propanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with furan-3-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid may involve optimized reaction conditions, such as:
Continuous Flow Synthesis: This method allows for better control over reaction parameters, leading to higher yields and purity.
Automated Synthesis: The use of automated synthesizers can streamline the production process, reducing the time and labor required.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the Boc protecting group can be reduced to form the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Boc-protected alcohols.
Substitution: Free amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a furan ring.
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(thiophen-3-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules.
Eigenschaften
Molekularformel |
C13H19NO5 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
(2R)-3-(furan-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14(4)10(11(15)16)7-9-5-6-18-8-9/h5-6,8,10H,7H2,1-4H3,(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
BNYUREZFUROGEP-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=COC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=COC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



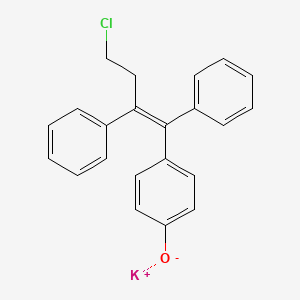
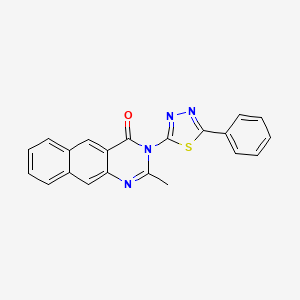
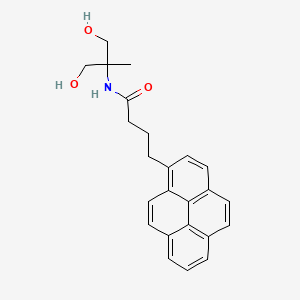


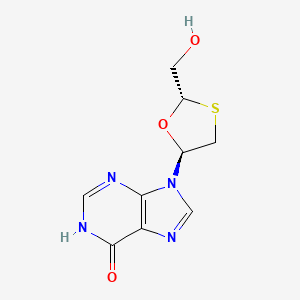
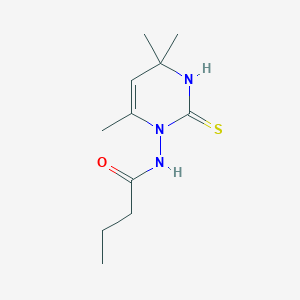
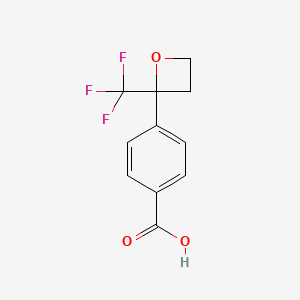
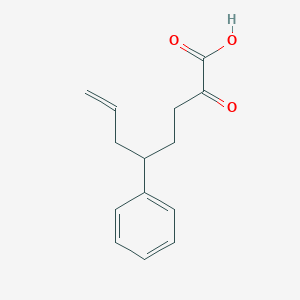

![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
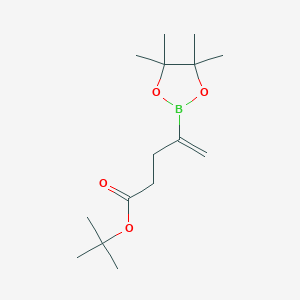
![N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide](/img/structure/B12930064.png)
